ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE
Overview
Description
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Scientific Research Applications
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
ETHYL 4-CHLOROPHENYLCARBAMATE: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
3,4-DIMETHOXYBENZYL ALCOHOL: A compound with a similar aromatic structure but different substituents, affecting its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[4-(2-amino-2-oxoethyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-33-23(30)16-6-8-17(9-7-16)27-22(29)18(14-21(25)28)26(24(27)34)12-11-15-5-10-19(31-2)20(13-15)32-3/h5-10,13,18H,4,11-12,14H2,1-3H3,(H2,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMFUCAJVFYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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